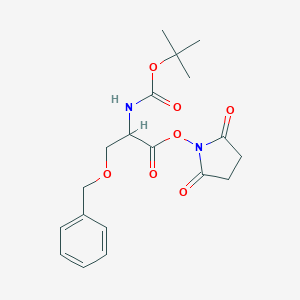

Boc-Ser(Bzl)-OSu

Description

Boc-Ser(Bzl)-OSu (tert-butoxycarbonyl-O-benzyl-L-serine hydroxysuccinimide ester) is a protected serine derivative widely used in solid-phase peptide synthesis (SPPS) via Boc chemistry. Its structure includes:

- Boc (tert-butoxycarbonyl): A base-labile protecting group for the amino terminus.

- Bzl (benzyl): A protecting group for the serine hydroxyl side chain, removable via hydrogenolysis or strong acids (e.g., HF or TFA).

- OSu (hydroxysuccinimide ester): Activates the carboxyl group for efficient coupling with amines during peptide bond formation.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O7/c1-19(2,3)27-18(25)20-14(12-26-11-13-7-5-4-6-8-13)17(24)28-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFYOALQRQBBDG-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

tert-Butoxycarbonyl (Boc) Protection of the Amino Group

The amino group of L-serine is protected using di-tert-butyl dicarbonate (Boc anhydride) in a biphasic solvent system. Typical conditions involve:

-

Reagents : Boc anhydride (1.2 eq), L-serine (1 eq), sodium hydroxide (2 eq).

-

Solvent : 1,4-dioxane/water (4:1 v/v).

-

Temperature : 0°C → room temperature (2–4 hours).

-

Yield : 85–90% after extraction with ethyl acetate and drying over Na₂SO₄.

The Boc group provides acid-labile protection, enabling selective deprotection during solid-phase peptide synthesis (SPPS).

Benzyl (Bzl) Protection of the Hydroxyl Group

The hydroxyl group is protected via benzylation to prevent nucleophilic interference. Two approaches are prevalent:

-

Benzyl Bromide Alkylation :

-

Mitsunobu Reaction :

-

Reagents : Benzyl alcohol (1.5 eq), DIAD (1.5 eq), PPh₃ (1.5 eq).

-

Solvent : Dry THF.

-

Conditions : 0°C → room temperature (6 hours).

-

Yield : 85–90% with reduced racemization risk.

-

Activation of the Carboxyl Group as an N-Hydroxysuccinimide Ester

The carboxyl group of Boc-Ser(Bzl)-OH is activated to enhance reactivity toward amine nucleophiles in peptide coupling.

Carbodiimide-Mediated Activation

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to improve efficiency:

-

Residence Time : 30 minutes.

-

Temperature : 25°C.

-

Purity : ≥98% (HPLC).

Purification and Characterization

Crystallization

This compound is purified via recrystallization:

-

Solvent System : Ethyl acetate/hexane (1:3).

-

Crystal Morphology : Needle-like crystals.

-

Purity : ≥99% (HPLC).

Chromatographic Methods

-

Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).

-

Mobile Phase : Acetonitrile/water (70:30) + 0.1% TFA.

-

Retention Time : 12.3 minutes.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 3.85 (m, 2H, CH₂-OBzl), 4.52 (s, 2H, OCH₂Ph), 5.12 (s, 2H, PhCH₂), 7.35 (m, 5H, aromatic).

-

IR (KBr) : 1745 cm⁻¹ (C=O, ester), 1680 cm⁻¹ (C=O, NHS).

Industrial Production Workflows

| Step | Reagents/Conditions | Scale (kg) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Boc Protection | Boc anhydride, NaOH, 1,4-dioxane/water | 50 | 88 | 95 |

| Bzl Protection | Benzyl bromide, NaH, THF | 50 | 78 | 97 |

| NHS Ester Formation | DCC, NHS, DMF | 50 | 72 | 98 |

| Crystallization | EtOAc/hexane | 50 | 95 | 99 |

Challenges and Mitigation Strategies

Racemization During Activation

-

Cause : Base-catalyzed epimerization at high pH.

-

Solution : Maintain reaction pH ≤ 7 using HOBt as an additive.

Hydrolysis of NHS Ester

-

Cause : Residual moisture in solvents.

-

Solution : Use molecular sieves (3Å) and anhydrous solvents.

Scalability Limits

-

Bottleneck : Exothermic reactions in batch reactors.

-

Solution : Adopt continuous flow systems with real-time temperature control.

Emerging Methodologies

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques reduce solvent use and reaction times:

-

Conditions : 30 Hz, 2 hours.

-

Yield : 80% with comparable purity.

Enzymatic Deprotection

-

Enzyme : Lipase B (Candida antarctica).

-

Efficiency : 95% Boc removal in 6 hours (pH 7.4).

Chemical Reactions Analysis

Types of Reactions

Boc-Ser(Bzl)-OSu undergoes several types of chemical reactions, including:

Substitution Reactions: The N-hydroxysuccinimide ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.

Deprotection Reactions: The Boc and Bzl protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid for Boc and hydrogen fluoride for Bzl) to yield the free serine residue

Common Reagents and Conditions

- **

Biological Activity

Boc-Ser(Bzl)-OSu, or N-Boc-serine benzyl ester N-hydroxysuccinimide ester, is a significant compound in peptide synthesis and biochemical research. Its unique structure allows it to play a crucial role in the formation of peptides that can interact with various biological molecules. This article delves into its biological activity, synthesis methods, and relevant research findings.

This compound has the molecular formula and a molecular weight of 392.40 g/mol. The compound features a Boc (tert-butyloxycarbonyl) group that protects the amino group of serine, and a benzyl group that protects the hydroxyl side chain. This dual protection enhances the compound's stability and reactivity, making it particularly useful in peptide synthesis.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including traditional organic synthesis techniques and more modern approaches such as solventless methods using ball-milling technology. The latter has shown promising results in improving yields while being environmentally friendly .

Interaction Studies

Research indicates that this compound is pivotal in forming peptides that interact with biological targets, influencing enzyme activity and protein-protein interactions. For example, peptides synthesized from this compound have been analyzed for their binding affinities to specific receptors, contributing to insights into biochemical pathways and potential therapeutic targets .

Case Studies

-

Peptide Synthesis for Enzyme Activity :

- A study demonstrated the synthesis of peptides using this compound that were tested for their interaction with proteases. The results indicated that modifications to the serine residue significantly affected enzymatic activity, highlighting the importance of protective groups in maintaining biological function .

- Collagen Model Peptides :

- Solid-Phase Peptide Synthesis (SPPS) :

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and applications of compounds similar to this compound:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Boc-Ser-OH | Contains only the Boc protection | Simpler structure used for direct peptide synthesis |

| Ser(Bzl)-OH | Benzyl protected serine without Boc group | Useful for deprotection studies |

| Boc-Ala-OH | Similar protective group but with alanine | Used for synthesizing alanine-containing peptides |

| Boc-Gly-OH | Glycine derivative with similar protection | Often used in shorter peptide sequences |

This compound stands out due to its dual protection, allowing greater versatility in peptide synthesis compared to simpler compounds .

Scientific Research Applications

Key Applications

In the realm of drug discovery, Boc-Ser(Bzl)-OSu is instrumental in developing peptide-based therapeutics. It enables researchers to design peptides with specific biological activities, which can be tailored for targeted therapies.

| Aspect | Impact |

|---|---|

| Therapeutic Design | Allows for the creation of peptides that target specific diseases. |

| Targeted Delivery | Enhances the efficacy of drug candidates through improved targeting. |

Bioconjugation

This compound plays a significant role in bioconjugation processes, where it facilitates the attachment of biomolecules to drugs or imaging agents. This is particularly important in cancer therapy for developing targeted delivery systems.

| Bioconjugation Use | Significance |

|---|---|

| Drug Attachment | Enables conjugation with antibodies or other biomolecules for targeted action. |

| Imaging Agents | Enhances visualization techniques in medical diagnostics. |

Research in Proteomics

The compound is valuable in proteomics research, aiding in the study of protein interactions and functions. This contributes to a deeper understanding of biological processes and disease mechanisms.

| Proteomics Focus | Benefits |

|---|---|

| Protein Interactions | Provides insights into how proteins interact within cellular environments. |

| Disease Mechanisms | Helps elucidate pathways involved in various diseases. |

Modification of Amino Acids

This compound allows for selective modifications of amino acids, leading to the creation of novel compounds with enhanced properties useful in medicinal chemistry.

| Modification Type | Applications |

|---|---|

| Selective Modifications | Enables the development of compounds with tailored pharmacological properties. |

Case Studies

- Peptide Therapeutics Development : A study highlighted how this compound was employed to synthesize a peptide that demonstrated enhanced binding affinity to a cancer-related receptor, showcasing its potential in targeted cancer therapies.

- Proteomic Analysis : Research utilizing this compound facilitated the identification of protein-protein interactions critical for understanding metabolic pathways involved in obesity.

- Bioconjugation Innovations : A case study demonstrated the successful use of this compound in conjugating therapeutic agents to antibodies, resulting in improved delivery mechanisms for treating autoimmune diseases.

Comparison with Similar Compounds

Physical Properties :

- CAS Number: 13650-73-2 .

- Molecular Formula: C19H24N2O7 (calculated from and ).

- Solubility: Soluble in DMSO and polar aprotic solvents like DMF .

Comparison with Similar Compounds

Boc-Ser(Bzl)-OH

Structure : Boc-O-benzyl-L-serine (carboxylic acid form, lacking the OSu ester).

Key Differences :

- Reactivity : Requires activation (e.g., DCC/HOBt) for coupling, whereas Boc-Ser(Bzl)-OSu is pre-activated for direct use .

- Synthesis Yield : Conversion to this compound achieves 60–84% yield using BzlBr/Et3N .

- Applications : Primarily used as a precursor for activated esters like OSu or PAM resins .

Boc-Ser(tBu)-OSu

Structure : Boc-O-tert-butyl-L-serine hydroxysuccinimide ester.

Key Differences :

- Protecting Group Stability : The tBu group is more acid-labile (removed with TFA) compared to Bzl, which requires harsher conditions (HF or H2/Pd) .

- Applications : Preferred in collagen-model peptide synthesis due to milder deprotection requirements .

- Solubility : Increased hydrophobicity from the tBu group may affect coupling efficiency in polar solvents.

Boc-Ser-OSu

Structure : Boc-L-serine hydroxysuccinimide ester (lacking the benzyl protection on serine).

Key Differences :

Fmoc-Ser(Bzl)-OH

Structure : Fluorenylmethyloxycarbonyl-O-benzyl-L-serine.

Key Differences :

- Protecting Group Compatibility : Fmoc is base-labile (removed with piperidine), making it suitable for Fmoc-SPPS, whereas Boc requires acidic conditions .

- Synthesis Flexibility : Fmoc chemistry is more compatible with acid-sensitive residues, but this compound dominates in Boc-SPPS for large-scale industrial applications .

Boc-Cys(Bzl)-OSu

Structure : Boc-S-benzyl-L-cysteine hydroxysuccinimide ester.

Key Differences :

- Amino Acid Specificity: Cysteine instead of serine; the Bzl group protects the thiol side chain.

- Deprotection : Requires stronger reducing agents (e.g., DTT) compared to serine’s benzyl group .

- Applications : Critical in disulfide bridge formation, unlike this compound, which is used for hydroxyl group protection .

Data Tables

Table 2: Application Comparison

Research Findings and Contradictions

- Yield Variability : this compound synthesis yields (60–84%) are lower than Boc-Ala-Ala (86%) , likely due to steric hindrance from the benzyl group.

- Deprotection Challenges : The Bzl group in this compound requires aggressive conditions (e.g., HF), limiting its use in acid-sensitive contexts compared to tBu-protected analogs .

- Safety: this compound is classified as non-hazardous but requires careful handling due to incomplete toxicity testing .

Q & A

Basic Research Questions

Q. What is the synthetic pathway for Boc-Ser(Bzl)-OSu, and how do its structural features influence its reactivity in peptide synthesis?

- Methodological Answer : this compound is synthesized by activating the carboxylic acid group of Boc-Ser(Bzl)-OH (IUPAC: (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid) using N-hydroxysuccinimide (HOSu) and a coupling agent like DCC. The activated ester (OSu) enhances nucleophilic attack by amines, facilitating amide bond formation. Key structural features include:

- Boc group : Protects the amine during synthesis, removable via strong acids (e.g., TFA) .

- Benzyl (Bzl) group : Stabilizes the serine hydroxyl group against side reactions, cleavable by hydrogenolysis .

- Optical activity : [α]20/D +20±1° in ethanol:water (4:1), critical for stereospecific peptide assembly .

Q. How is this compound utilized in solid-phase peptide synthesis (SPPS), and what advantages does it offer?

- Methodological Answer : In SPPS (Boc/Bzl strategy), this compound is coupled to resin-bound peptides via its activated ester. Advantages include:

- Efficiency : High coupling yields due to the OSu group’s reactivity.

- Orthogonal protection : Boc (acid-labile) and Bzl (base-stable) allow sequential deprotection without disrupting the peptide backbone .

- Solubility : Soluble in DMF (1 mmol in 2 mL), ensuring compatibility with SPPS solvents .

Q. What solvents are compatible with this compound, and how does solubility impact its application?

- Methodological Answer : this compound is soluble in polar aprotic solvents (e.g., DMF, DCM) but insoluble in water. Solubility testing involves:

- Titration : Gradual addition of solvent to a measured mass until dissolution.

- Compatibility : DMF is preferred for SPPS due to its inertness and ability to swell resin beads, enhancing reaction kinetics .

Advanced Research Questions

Q. How can coupling efficiency of this compound in SPPS be optimized under suboptimal conditions (e.g., low temperature or high steric hindrance)?

- Methodological Answer :

- Temperature : Elevated temperatures (e.g., 25°C vs. 0°C) improve diffusion rates but risk racemization. Kinetic studies using HPLC can identify ideal conditions .

- Steric hindrance : Pre-activation with HOBt/DIC or using microwave-assisted synthesis reduces steric effects. Monitor via FT-IR for real-time reaction progress .

- Solvent additives : 1% v/v DIEA in DMF neutralizes acidic byproducts, enhancing coupling yields .

Q. What analytical techniques are essential for verifying the stability and purity of this compound during prolonged storage?

- Methodological Answer :

- HPLC : Detects hydrolyzed byproducts (e.g., free Boc-Ser(Bzl)-OH) using a C18 column and acetonitrile/water gradient .

- NMR : 1H NMR (400 MHz, CDCl3) identifies decomposition via shifts in the succinimide proton (δ 2.8–3.0 ppm) .

- Melting point analysis : Deviation from 58–60°C indicates impurities; recrystallization from EtOAc/hexane restores purity .

Q. How do discrepancies in reported optical activity values ([α]20/D +20±1° vs. literature) affect its use in enantioselective peptide synthesis?

- Methodological Answer : Variability in optical activity may arise from:

- Purification methods : Column chromatography vs. recrystallization impacts enantiomeric excess. Validate via chiral HPLC .

- Storage conditions : Moisture absorption can hydrolyze the OSu group, altering optical properties. Store desiccated at –20°C .

- Resolution : If discrepancies persist, comparative studies using CD spectroscopy can confirm conformational integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.